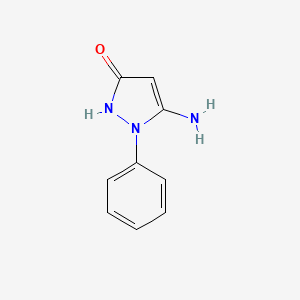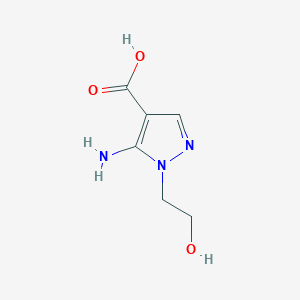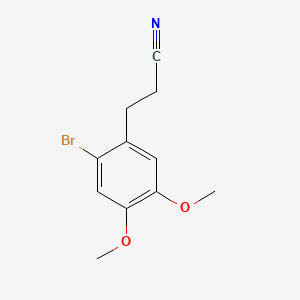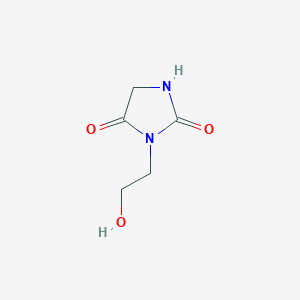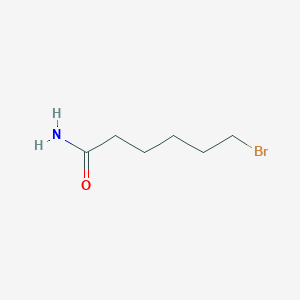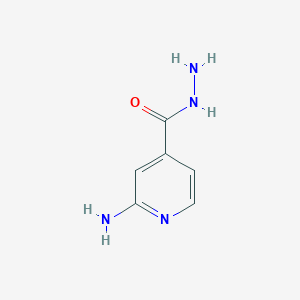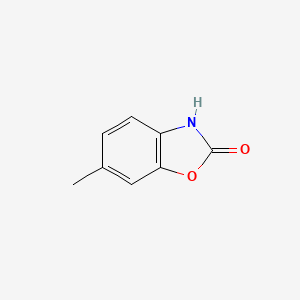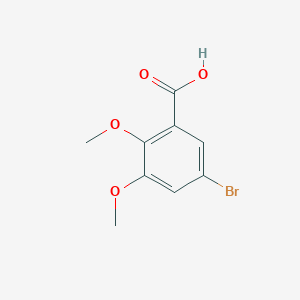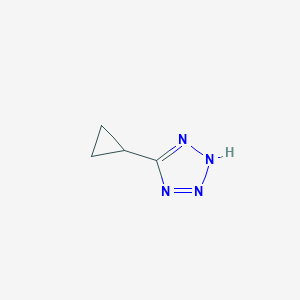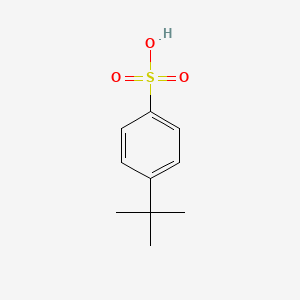
4-Hydroxyisoindole-1,3-dione
概要
説明
4-Hydroxyisoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a hydroxyl group at the fourth position of the isoindole ring. Isoindole-1,3-dione derivatives are significant due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
作用機序
Target of Action
The primary target of 4-Hydroxyisoindole-1,3-dione is peroxynitrite . Peroxynitrite is a reactive nitrogen species generated by the combination of nitric oxide and a superoxide anion radical . It plays a crucial role in various cellular pathways, including apoptosis and cell death .
Mode of Action
This compound acts as a fluorescent probe for monitoring the concentration of peroxynitrite . The compound, when photoexcited, relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state . Upon reacting with peroxynitrite, a moiety is cleaved from the compound, and a derivative is formed .
Biochemical Pathways
The interaction of this compound with peroxynitrite affects various biochemical pathways. Peroxynitrite is associated with various pathways in cells, including apoptosis and cell death . Abnormal concentrations of peroxynitrite can be indicative of certain diseases .
Pharmacokinetics
The compound’s interaction with peroxynitrite and the subsequent formation of a derivative suggest that it undergoes metabolic transformations .
Result of Action
The result of the action of this compound is the formation of a derivative that exhibits strong dual-band fluorescence . This fluorescence is caused by an ultrafast excited-state intramolecular proton transfer process . This allows for the monitoring of the concentration of peroxynitrite, which is linked to many diseases .
Action Environment
Given its role as a fluorescent probe for peroxynitrite, it can be inferred that the compound’s action, efficacy, and stability may be influenced by factors such as the concentration of peroxynitrite and the presence of other reactive species in the environment .
生化学分析
Biochemical Properties
4-Hydroxyisoindole-1,3-dione plays a crucial role in biochemical reactions, particularly as a fluorescent probe for detecting reactive oxygen and nitrogen species such as peroxynitrite. This compound interacts with various biomolecules, including proteins and enzymes, through its strong nucleophilicity and oxidative activity. For instance, this compound can react with peroxynitrite, leading to the cleavage of specific moieties and the formation of fluorescent products . These interactions are essential for monitoring cellular oxidative stress and related pathways.
Cellular Effects
This compound influences various cellular processes, including apoptosis and cell death, by interacting with reactive oxygen and nitrogen species. It affects cell signaling pathways, gene expression, and cellular metabolism by detecting abnormal concentrations of reactive species such as peroxynitrite and hydrogen peroxide . These interactions help in understanding the cellular responses to oxidative stress and the underlying mechanisms of related diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a fluorescent probe. Upon reacting with peroxynitrite, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to the formation of fluorescent products . This process allows for the real-time visualization of reactive species in cells, providing insights into their roles in cellular functions and disease pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound exhibits high photo-stability under two-photon irradiation, making it suitable for long-term studies . Its interactions with reactive species can lead to the formation of degradation products, which may influence its long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively detects reactive species without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the levels of reactive oxygen and nitrogen species in cells . These interactions influence metabolic flux and the levels of metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are crucial for its function as a fluorescent probe in detecting reactive species.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function in monitoring cellular oxidative stress and related pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by oxidation. One efficient method includes the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxyisoindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoindole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyisoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used
科学的研究の応用
4-Hydroxyisoindole-1,3-dione has numerous applications in scientific research:
類似化合物との比較
Isoindole-1,3-dione: The parent compound, known for its use in synthesizing various derivatives.
N-Hydroxyisoindole-1,3-dione: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness: 4-Hydroxyisoindole-1,3-dione is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with reactive species or biological targets .
特性
IUPAC Name |
4-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNZSATHOXXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323432 | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41709-87-9 | |
| Record name | NSC403994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


